Physicochemical properties of 2-Trifluoromethylphenylsulfonylethanol
Physicochemical properties of 2-Trifluoromethylphenylsulfonylethanol
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Trifluoromethylphenylsulfonyl)ethanol
Prepared by: Gemini, Senior Application Scientist
Abstract: 2-(2-Trifluoromethylphenylsulfonyl)ethanol is a molecule of significant interest for researchers in drug development and materials science. Its structure combines three key functional motifs: an ethanol backbone, a phenylsulfonyl group, and an ortho-substituted trifluoromethyl moiety. This unique combination imparts specific electronic and steric properties that make it a valuable building block. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and binding affinity, while the sulfonyl group acts as a rigid and polar hydrogen bond acceptor. This guide provides a comprehensive framework for the full physicochemical characterization of this compound. While specific experimental data for this molecule is not widely published, this document outlines the authoritative protocols and scientific rationale required for its analysis, drawing upon established methodologies and data from structurally analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to expertly determine its properties.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any new chemical entity is to analyze its structure and predict its properties based on the constituent functional groups. The structure of 2-(2-Trifluoromethylphenylsulfonyl)ethanol is shown below.
Structure:
The molecule's properties are a composite of its parts:
-
Ethanol Backbone (-CH₂-CH₂-OH): Provides a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, influencing solubility and potential for further chemical modification.
-
Sulfonyl Group (-SO₂-): A strongly electron-withdrawing and polar group that is a potent hydrogen bond acceptor. It imparts rigidity and contributes to a high melting point and thermal stability.[1][2]
-
2-(Trifluoromethyl)phenyl Group: The aromatic ring provides a rigid scaffold, while the ortho-CF₃ group is a powerful electron-withdrawing substituent. This significantly impacts the acidity of the hydroxyl proton and influences the molecule's lipophilicity and metabolic stability.[3]
Based on these features, we can predict the core physicochemical properties, which provide a hypothesis to be tested through the experimental protocols outlined in subsequent sections.
Table 1: Predicted Physicochemical Properties of 2-(2-Trifluoromethylphenylsulfonyl)ethanol
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₉H₉F₃O₃S | - |
| Molecular Weight | 270.23 g/mol | - |
| Physical Form | White to off-white crystalline solid | The large, rigid sulfone and aromatic groups favor a solid crystalline lattice at room temperature. |
| Melting Point (°C) | > 80 °C | Significantly higher than analogs like 2,2,2-trifluoroethanol (-43.5 °C) due to the high molecular weight and strong intermolecular forces (dipole-dipole, H-bonding) from the sulfonyl group.[4][5] |
| Boiling Point (°C) | > 300 °C (likely with decomposition) | Aromatic sulfones are known for their high thermal stability and very high boiling points. Decomposition prior to boiling at atmospheric pressure is common.[1] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol, Acetone). Sparingly soluble in water. Insoluble in non-polar solvents (Hexane). | The polar sulfonyl and hydroxyl groups confer solubility in polar media, while the aromatic and fluorinated portions limit aqueous solubility. |
| Acidity (pKa) | ~10 - 12 | The hydroxyl proton is significantly more acidic than a typical alcohol (pKa ~16-18) due to the powerful inductive electron-withdrawing effects of the adjacent sulfonyl group and the ortho-trifluoromethylphenyl group. It is expected to be even more acidic than 2,2,2-trifluoroethanol (pKa 12.4).[3] |
| LogP (Lipophilicity) | 1.5 - 2.5 | The trifluoromethyl group increases lipophilicity, while the sulfonyl and hydroxyl groups decrease it. The net effect is a moderately lipophilic compound. |
Experimental Determination of Physicochemical Properties
This section provides detailed, self-validating protocols for determining the key physicochemical properties. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.
Workflow for Physicochemical Characterization
The overall process follows a logical progression from basic thermal analysis to more complex solution-based properties.
Caption: Workflow for comprehensive physicochemical characterization.
Melting Point and Thermal Stability
Expertise & Causality: Differential Scanning Calorimetry (DSC) is the gold-standard method. Unlike a simple melting point apparatus, DSC quantifies the heat flow associated with thermal transitions, providing a precise melting endotherm. Thermogravimetric Analysis (TGA) is run concurrently to determine the onset of thermal decomposition by measuring mass loss as a function of temperature. This is critical for sulfones, which can decompose at high temperatures.[1][2]
Protocol: DSC/TGA Analysis
-
Instrument Calibration: Calibrate the DSC and TGA instruments using certified standards (e.g., Indium for DSC, Calcium Oxalate for TGA).
-
Sample Preparation: Accurately weigh 2-5 mg of 2-(2-Trifluoromethylphenylsulfonyl)ethanol into an aluminum DSC pan. Crimp a lid onto the pan.
-
DSC Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow. The peak of the endotherm corresponds to the melting point.
-
-
TGA Method:
-
Place a new 2-5 mg sample in a ceramic TGA pan.
-
Ramp the temperature from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss. The onset temperature of significant mass loss indicates the decomposition temperature.
-
Aqueous Solubility
Expertise & Causality: The "shake-flask" method is the most reliable technique for determining thermodynamic solubility. It ensures that the solution reaches equilibrium, providing a true measure of the compound's intrinsic solubility. A preliminary kinetic solubility test using DMSO stock solutions can provide a rapid estimate but may overestimate the true value due to supersaturation.
Protocol: Shake-Flask Solubility Determination
-
Sample Preparation: Add an excess amount of the solid compound (enough that some solid remains undissolved) to a series of vials containing a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator at 25 °C for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle.
-
Filtration/Centrifugation: Carefully remove an aliquot from the supernatant. Filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV method against a standard curve. The measured concentration is the thermodynamic solubility.
Acidity (pKa)
Expertise & Causality: For a compound with an acidic proton and a UV chromophore (the aromatic ring), UV-Vis spectrophotometry is a highly sensitive method. The absorbance spectrum of the phenylsulfonyl group will shift as the hydroxyl group ionizes. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated, and the pKa can be determined as the pH at which the protonated and deprotonated species are in equal concentration (the inflection point).
Protocol: pKa Determination by UV-Vis Spectrophotometry
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to pH 12).
-
Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol.
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (e.g., 50 µM). The percentage of co-solvent should be kept low (<1%) to minimize its effect on the pKa.
-
Spectral Scan: Scan the UV-Vis spectrum (e.g., 200-400 nm) for the compound in the most acidic (pH 2) and most basic (pH 12) buffers to identify the wavelength with the largest absorbance change upon ionization.
-
Titration: Measure the absorbance at this chosen wavelength for the compound in every buffer solution.
-
Data Analysis: Plot absorbance versus pH. Fit the data to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of the molecular structure and is essential for quality control and batch-to-batch consistency.
Caption: Workflow for spectroscopic structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Table 2: Predicted NMR Spectral Features
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.8 - 8.2 | m | 4H | Aromatic protons (Ar-H) |
| ~4.5 - 5.0 | t (broad) | 1H | Hydroxyl proton (-OH) | |
| ~3.8 - 4.0 | m | 2H | Methylene adjacent to OH (-CH₂-OH) | |
| ~3.4 - 3.6 | t | 2H | Methylene adjacent to SO₂ (-SO₂-CH₂) | |
| ¹³C | ~130 - 140 | s | - | Aromatic carbons (Ar-C) |
| ~124 (q) | s | - | Carbon bearing CF₃ (¹JCF ≈ 275 Hz) | |
| ~60 | s | - | Methylene carbon adjacent to OH | |
| ~55 | s | - | Methylene carbon adjacent to SO₂ | |
| ¹⁹F | ~ -60 to -65 | s | 3F | Trifluoromethyl group (-CF₃) |
Mass Spectrometry (MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
Expected Results:
-
Positive Mode [M+H]⁺: Expected m/z = 271.025
-
Positive Mode [M+Na]⁺: Expected m/z = 293.007
-
Negative Mode [M-H]⁻: Expected m/z = 269.010
-
High-resolution measurement should be within 5 ppm of the calculated exact mass. Fragmentation analysis (MS/MS) can further confirm the structure by showing characteristic losses (e.g., loss of SO₂).
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic (Ar-H) |
| 2950 - 2850 | Medium | C-H stretch | Aliphatic (-CH₂-) |
| 1350 - 1300 | Strong | S=O asymmetric stretch | Sulfone (-SO₂-) |
| 1160 - 1120 | Strong | S=O symmetric stretch | Sulfone (-SO₂-) |
| 1300 - 1100 | Strong | C-F stretch | Trifluoromethyl (-CF₃) |
| 1100 - 1000 | Strong | C-O stretch | Alcohol (C-OH) |
Conclusion
This technical guide establishes a comprehensive and scientifically rigorous framework for the complete physicochemical and spectroscopic characterization of 2-(2-Trifluoromethylphenylsulfonyl)ethanol. By adhering to these detailed protocols, researchers can confidently determine the compound's core properties, including its thermal stability, solubility, acidity, and molecular structure. This foundational data is indispensable for any professional in the fields of drug discovery, medicinal chemistry, or materials science, enabling informed decisions in subsequent research and development activities. The principles and methodologies described herein are broadly applicable to the characterization of novel chemical entities, ensuring data integrity and reproducibility.
References
-
ResearchGate. (2025). Determination of the Degree of Sulfonation in Cross-linked and Non-cross-linked Poly(ether ether ketone) Using Different Analytical Techniques. [Link]
-
Bredenberg, J. B., & Ceylan-Paelan, I. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6536-6543. [Link]
- Google Patents. (2004). Process for preparation of 2,2,2-trifluoroethanol. EP1426351B1.
- Google Patents. (1959). Preparation of 2, 2, 2-trifluoroethanol. US2868846A.
-
ResearchGate. (2025). Theoretical study of the properties of sulfone and sulfoxide functional groups. [Link]
-
Singer, J. A., Purcell, W. P., & Thompson, C. C. (1967). Structure and Properties of Sulfones. I. Electric Moment of 4,4′-Diaminodiphenyl Sulfone. Journal of Medicinal Chemistry, 10(5), 959-960. [Link]
-
MDPI. (2022). Investigation of the Properties of Polyphenylene Sulfone Blends. Polymers, 14(18), 3843. [Link]
- Google Patents. (1986). Process for the preparation of 2,2,2-trifluoroethanol. US4590310A.
-
PubChem. Ethanol, 2,2,2-trifluoro-, 1-(4-methylbenzenesulfonate). [Link]
-
ResearchGate. (2013). ATR-FTIR spectra of MPHS in ethanol solution based on the.... [Link]
-
Common Organic Chemistry. (2012). WO 2012/069948 A1. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2,2,2-trifluoro- (CAS 75-89-8). [Link]
-
Google Patents. (2013). United States Patent. US8354415B2. [Link]
-
PubChem. 2,2,2-Trifluoroethanol. [Link]
-
Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. [Link]
-
NIST WebBook. (n.d.). Ethanol, 2,2,2-trifluoro-. [Link]
-
Semantic Scholar. (n.d.). Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. [Link]
-
ResearchGate. (2001). Properties of 2,2,2-trifluoroethanol and water mixtures. [Link]
